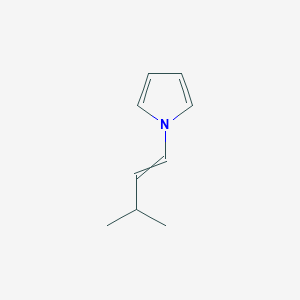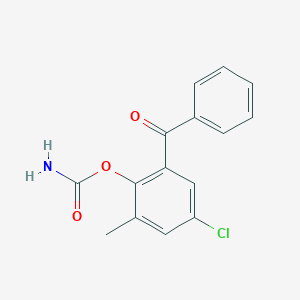![molecular formula C18H24N4 B14426530 (1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine CAS No. 81748-00-7](/img/structure/B14426530.png)
(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine is a chiral diamine compound that has garnered significant interest in the fields of chemistry and material science. This compound is known for its ability to form stable complexes with various metals, making it a valuable ligand in asymmetric catalysis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with pyridine-2-carboxaldehyde. The reaction is carried out under an inert atmosphere, often using a solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine moieties can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the study of metal-protein interactions and enzyme mimetics.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and coordination polymers.
Mechanism of Action
The mechanism by which (1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine exerts its effects involves the formation of stable complexes with metal ions. The pyridine moieties coordinate with the metal center, while the cyclohexane-1,2-diamine backbone provides chiral induction. This coordination can influence the reactivity and selectivity of the metal center, making it a valuable tool in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-Diaminocyclohexane
- (1S,2S)-1,2-Diaminocyclohexane
- N,N’-Dimethyl-1,2-cyclohexanediamine
Uniqueness
(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine is unique due to its ability to form highly stable and selective metal complexes. The presence of pyridine moieties enhances its coordination capabilities, making it more versatile compared to other similar compounds. Additionally, its chiral nature allows for enantioselective applications, which is a significant advantage in asymmetric catalysis.
Properties
CAS No. |
81748-00-7 |
|---|---|
Molecular Formula |
C18H24N4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C18H24N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-12,17-18,21-22H,1-2,9-10,13-14H2/t17-,18-/m1/s1 |
InChI Key |
ROVCIMFUQIQGIJ-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=N2)NCC3=CC=CC=N3 |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=N2)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



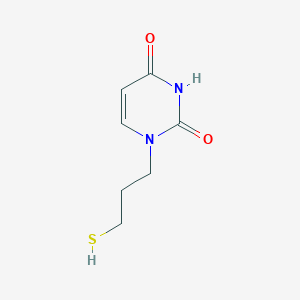
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
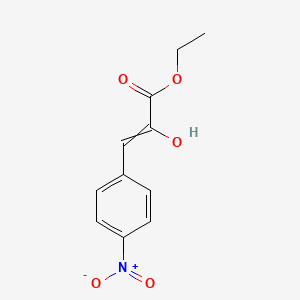
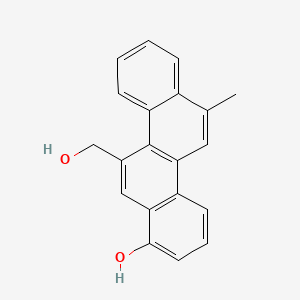
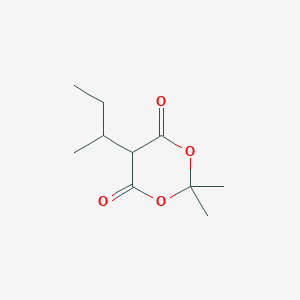
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
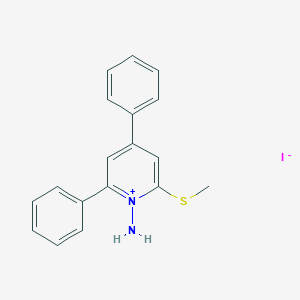

![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

